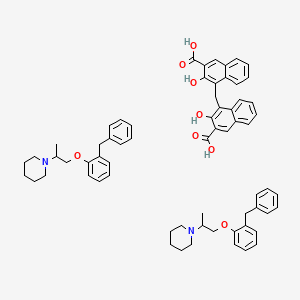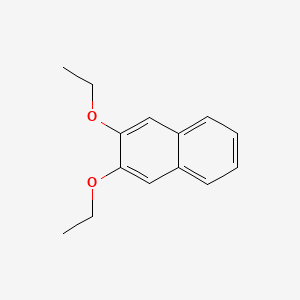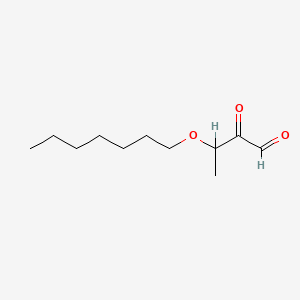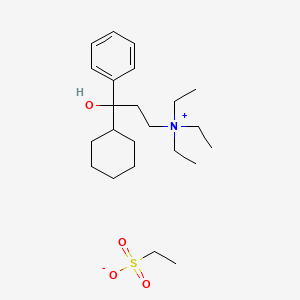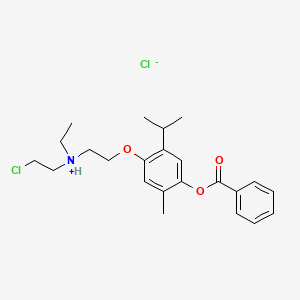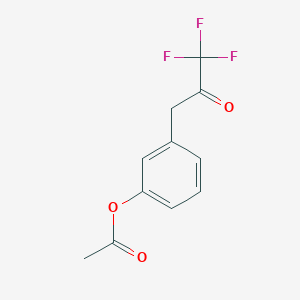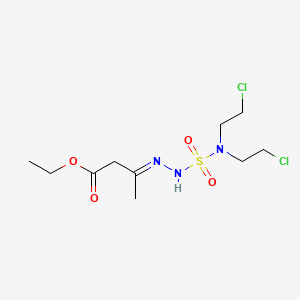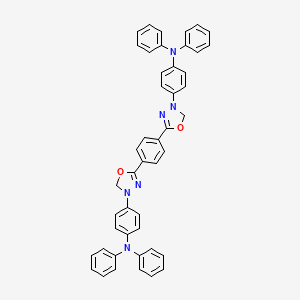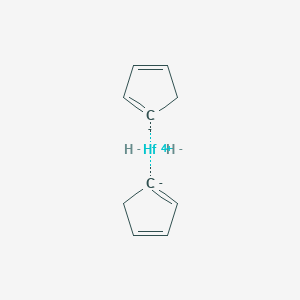
(Phenylmethyl)(1,1'-biphenyl)-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenylmethyl)(1,1’-biphenyl)-4-ol is an organic compound that features a biphenyl structure with a phenylmethyl group and a hydroxyl group attached. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylmethyl)(1,1’-biphenyl)-4-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of (Phenylmethyl)(1,1’-biphenyl)-4-ol follows similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(Phenylmethyl)(1,1’-biphenyl)-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones, while substitution reactions can introduce halogens or nitro groups onto the biphenyl rings .
Applications De Recherche Scientifique
(Phenylmethyl)(1,1’-biphenyl)-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Phenylmethyl)(1,1’-biphenyl)-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or altering receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 4-methyl-: This compound has a similar biphenyl structure but with a methyl group instead of a phenylmethyl group.
Biphenyl: The simplest biphenyl derivative, consisting of two connected phenyl rings without additional substituents.
Phenylbenzene: Another name for biphenyl, highlighting its structure of two phenyl rings connected by a single bond.
Uniqueness
(Phenylmethyl)(1,1’-biphenyl)-4-ol is unique due to the presence of both a phenylmethyl group and a hydroxyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
85353-67-9 |
|---|---|
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
3-benzyl-4-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-18-11-12-19(16-9-5-2-6-10-16)17(14-18)13-15-7-3-1-4-8-15/h1-12,14,20H,13H2 |
Clé InChI |
RVZWRZSXBTVZIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
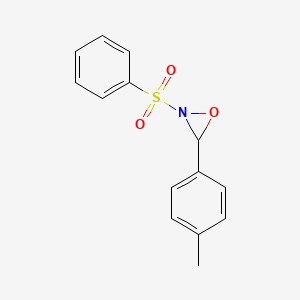
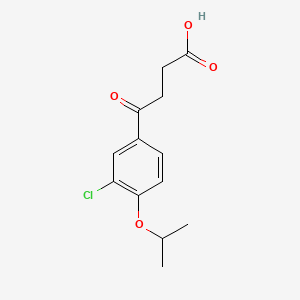
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
